molecular formula C9H8ClIO3 B15202502 Methyl 2-chloro-5-iodo-4-methoxybenzoate

Methyl 2-chloro-5-iodo-4-methoxybenzoate

Cat. No.: B15202502
M. Wt: 326.51 g/mol
InChI Key: YCGKRTUYDQCMJO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClIO3 It is a derivative of benzoic acid and features a unique combination of chlorine, iodine, and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-iodo-4-methoxybenzoate typically involves the iodination and chlorination of a methoxybenzoate precursor. One common method includes the following steps:

    Starting Material: Methyl 4-methoxybenzoate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the compound can undergo reduction reactions to remove halogens.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

    Oxidation: Conversion to carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Methyl 2-chloro-5-iodo-4-methoxybenzoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-iodo-4-methoxybenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of halogens and the methoxy group. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-iodobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Methyl 2-chloro-4-methoxybenzoate:

    Methyl 5-iodo-2-methoxybenzoate: Lacks the chlorine atom, influencing its chemical behavior.

Uniqueness

Methyl 2-chloro-5-iodo-4-methoxybenzoate is unique due to the combination of chlorine, iodine, and methoxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C9H8ClIO3

Molecular Weight

326.51 g/mol

IUPAC Name

methyl 2-chloro-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

YCGKRTUYDQCMJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)OC)I

Origin of Product

United States

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